molecular formula C6H9NO4 B13513043 2-[1-(Nitromethyl)cyclopropyl]acetic acid

2-[1-(Nitromethyl)cyclopropyl]acetic acid

Cat. No.: B13513043
M. Wt: 159.14 g/mol
InChI Key: CQZQTRNWDSRCPG-UHFFFAOYSA-N
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Description

2-[1-(Nitromethyl)cyclopropyl]acetic acid is an organic compound with a unique cyclopropyl ring structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. Its structure consists of a cyclopropyl ring attached to an acetic acid moiety, with a nitromethyl group substituting one of the hydrogen atoms on the cyclopropyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(Nitromethyl)cyclopropyl]acetic acid typically involves multiple steps. One common method starts with the cyclopropanation of an appropriate alkene using a nitromethylating agent. The intermediate product is then subjected to further reactions to introduce the acetic acid moiety. The reaction conditions often involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This includes the use of large-scale reactors, continuous flow systems, and automated monitoring to maintain consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-[1-(Nitromethyl)cyclopropyl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The nitromethyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under specific conditions.

    Substitution: The hydrogen atoms on the cyclopropyl ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

2-[1-(Nitromethyl)cyclopropyl]acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[1-(Nitromethyl)cyclopropyl]acetic acid involves its interaction with specific molecular targets. The nitromethyl group can participate in various biochemical reactions, potentially inhibiting enzymes or interacting with proteins. The cyclopropyl ring provides structural rigidity, which can influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    2-[1-(Mercaptomethyl)cyclopropyl]acetic acid: This compound has a mercaptomethyl group instead of a nitromethyl group.

    2-[1-(Hydroxymethyl)cyclopropyl]acetic acid: This compound has a hydroxymethyl group instead of a nitromethyl group.

Uniqueness

2-[1-(Nitromethyl)cyclopropyl]acetic acid is unique due to the presence of the nitromethyl group, which imparts distinct chemical and biological properties. This group can undergo specific reactions that are not possible with other substituents, making it valuable for certain applications .

Properties

Molecular Formula

C6H9NO4

Molecular Weight

159.14 g/mol

IUPAC Name

2-[1-(nitromethyl)cyclopropyl]acetic acid

InChI

InChI=1S/C6H9NO4/c8-5(9)3-6(1-2-6)4-7(10)11/h1-4H2,(H,8,9)

InChI Key

CQZQTRNWDSRCPG-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CC(=O)O)C[N+](=O)[O-]

Origin of Product

United States

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